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Compound of Interest

Compound Name:
3-((4-Fluorophenyl)thio)propanoyl

chloride

CAS No.: 57247-35-5

Cat. No.: B1406734

Get Quote

Executive Summary & Compound Identity
3-((4-Fluorophenyl)thio)propanoyl chloride is a specialized acyl chloride intermediate used

primarily in medicinal chemistry to introduce the 3-((4-fluorophenyl)thio)propanoyl moiety. This

scaffold combines a flexible thioether linker with a metabolically stable fluorinated phenyl ring,

often employed to modulate lipophilicity and target engagement in PPAR agonists and

metabolic modulators.

CAS Number: 57247-35-5

Molecular Formula: C

H

ClFOS[1]

Molecular Weight: 218.67 g/mol

Precursor Acid CAS: 19543-85-2 (3-((4-fluorophenyl)thio)propanoic acid)[2]
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Core Value Proposition
Compared to in-situ activation methods (e.g., EDC/NHS, HATU), the isolated acyl chloride

offers superior reactivity for sterically hindered nucleophiles and allows for cleaner workups in

large-scale amidations, as it eliminates the need for removal of urea byproducts or phosphorus

salts.

Characterization Profile (The "Fingerprint")
Accurate identification relies on monitoring the transformation from the stable carboxylic acid

precursor to the reactive acyl chloride.

A. Precursor: 3-((4-fluorophenyl)thio)propanoic acid
Appearance: White to off-white solid.

H NMR (400 MHz, CDCl

):

11.0–12.0 (br s, 1H, COOH)

7.35–7.45 (m, 2H, Ar-H meta to F)

6.95–7.05 (m, 2H, Ar-H ortho to F)

3.15 (t,

Hz, 2H, S-CH

)

2.65 (t,

Hz, 2H, CH

-COOH)

IR (ATR): 2500–3300 cm

(Broad O-H stretch), 1705 cm
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(C=O stretch).

B. Product: 3-((4-Fluorophenyl)thio)propanoyl chloride
Upon conversion, specific spectral shifts confirm the formation of the acyl chloride.

Feature Precursor (Acid) Target (Chloride) Diagnostic Shift

IR C=O[3] Stretch ~1705 cm ~1790–1800 cm

Key Indicator: Shift to

higher wavenumber

due to inductive

electron withdrawal by

Cl.

H NMR (

-CH

)

2.65 ppm 3.05–3.15 ppm

Significant downfield

shift (~0.4 ppm) of

methylene protons

adjacent to carbonyl.

H NMR (OH) Visible (11-12 ppm) Absent
Disappearance of

acidic proton.

Physical State Solid
Liquid / Low-melting

Solid

Change in state often

observed.

Synthesis & Validation Protocol
The following protocol ensures high purity by utilizing the "Thionyl Chloride Method" with in-situ

validation.

Reaction Scheme
The synthesis proceeds via nucleophilic substitution of the carboxylic acid hydroxyl group with

a chloride ion, driven by the formation of SOngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

gas.
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4-Fluorothiophenol
+ 3-Chloropropanoic Acid

Precursor Acid
(CAS 19543-85-2)

Base (KOH/K2CO3)
S-Alkylation Acyl Chloride

(CAS 57247-35-5)
Chlorination

SOCl2 (Thionyl Chloride)
Reflux, 2h

Validation:
IR Shift 1705 -> 1800 cm-1

Click to download full resolution via product page

Figure 1: Step-wise synthesis pathway from raw materials to the activated acyl chloride.

Detailed Procedure
Precursor Synthesis (If not purchased):

Dissolve 4-fluorothiophenol (1.0 eq) and 3-chloropropanoic acid (1.1 eq) in water/ethanol

(1:1).

Add KOH (2.2 eq) slowly. Reflux for 4 hours.

Acidify with HCl to pH 2. Filter the white precipitate (Precursor Acid). Recrystallize from

Hexane/EtOAc.

Chlorination (Activation):

Place dry Precursor Acid (1.0 eq) in a round-bottom flask under N

.

Add Thionyl Chloride (SOCl

) (3.0 eq) carefully. Caution: Gas evolution (SO

, HCl).[4]

Add a catalytic amount of DMF (1-2 drops) to accelerate the Vilsmeier-Haack type

mechanism.
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Reflux at 70°C for 2 hours until gas evolution ceases.

Isolation:

Remove excess SOCl

under reduced pressure (rotary evaporator).

Co-evaporate with dry toluene (2x) to remove trace thionyl chloride.

Result: Yellowish oil or low-melting solid. Use immediately for the next step.

Performance Comparison: Acyl Chloride vs.
Alternatives[4]
Why choose the isolated chloride over modern coupling agents?

Decision Matrix

Substrate Requirement

Is the Nucleophile
Sterically Hindered?

USE ACYL CHLORIDE
(High Reactivity)

Yes (e.g., aniline, t-butyl amine) Is the Product
Acid Sensitive?

No (Primary amine)

USE HATU/EDC
(Mild Conditions)

No (Robust product) Yes
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Figure 2: Logic flow for selecting the activation strategy.

Quantitative Comparison
Metric

Acyl Chloride Method (This
Product)

HATU / EDC Coupling

Reactivity
Very High (Reacts with weak

nucleophiles)
Moderate to High

Atom Economy

High (Byproducts are gases:

SO

, HCl)

Low (Large urea/phosphorus

byproducts)

Purification
Simple (Evaporation of

solvent)

Complex (Requires column

chromatography/wash)

Cost
Low (SOCl

is cheap)
High (HATU is expensive)

Moisture Sensitivity
High (Requires anhydrous

conditions)
Moderate

Stability
Low (Hydrolyzes in air; make

fresh)

High (Reagents are shelf-

stable)

Recommendation: Use 3-((4-Fluorophenyl)thio)propanoyl chloride when scaling up (>5g) or

when the amine nucleophile is unreactive. Use HATU for small-scale exploratory medicinal

chemistry (<100mg) where convenience outweighs cost.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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